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Introduction

IMGNG632, also known as pivekimab sunirine, is a novel antibody-drug conjugate (ADC)
showing significant promise in the treatment of hematological malignancies, particularly acute
myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2] This
technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of IMGN632, summarizing key preclinical and clinical data. It is
designed to be a valuable resource for researchers, scientists, and drug development
professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Mechanism of Action

IMGNG632 is engineered to selectively target and eliminate cancer cells expressing the CD123
antigen.[3] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed on
the surface of various hematological cancer cells, including AML blasts and leukemic stem
cells, while having limited expression on normal hematopoietic stem cells.[3][4] This differential
expression provides a therapeutic window for targeted therapy.

The ADC consists of three key components:

¢ A humanized anti-CD123 antibody: This high-affinity antibody specifically binds to CD123-
expressing cells.
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o Acleavable linker: This linker is stable in circulation but is designed to be cleaved once the
ADC is internalized into the target cell, releasing the cytotoxic payload.

» Anovel DNA-alkylating payload: IMGN632 carries a potent indolinobenzodiazepine (IGN)
payload, which is a DNA-alkylating agent.[3] This payload induces single-strand DNA breaks,
leading to cell cycle arrest and apoptosis.[5]

The targeted delivery of this potent cytotoxic agent to CD123-positive cells aims to maximize
anti-tumor efficacy while minimizing off-target toxicity.

Pharmacokinetics

Pharmacokinetic properties of IMGN632 have been evaluated in preclinical models and clinical
trials. While detailed quantitative PK parameters from human trials are not extensively
published in the provided search results, the clinical development program has established a
recommended Phase 2 dose (RP2D).

Clinical Pharmacokinetics

A Phase 1/2 study (NCT03386513) in patients with relapsed or refractory AML established the
RP2D of IMGN632.[1][6]

Table 1: Recommended Phase 2 Dosing of IMGN632 in AML

Parameter Value Reference

Recommended Phase 2 Dose 0.045 mg/kg [1][6]

) Once every 3 weeks
Dosing Schedule ] ] ] [1][6]
(intravenous infusion)

The study explored various dose levels and schedules, with the once-every-3-weeks schedule
being selected for further development based on safety and efficacy data.[1]

Pharmacodynamics

The pharmacodynamic effects of IMGNG632 have been extensively characterized through in
vitro and in vivo preclinical studies, as well as in clinical trials.
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Preclinical Pharmacodynamics

In Vitro Cytotoxicity:

IMGNG632 has demonstrated potent and specific cytotoxicity against a panel of CD123-positive
AML and BPDCN cell lines.

Table 2: In Vitro Cytotoxicity of IMGN632 in Hematological Malignancy Cell Lines

Cell Line Disease IC50 (pM) Reference
EOL-1 AML <3 [7]
Molm-13 AML <3 [7]
MV4-11 AML <3 [7]
Kasumi-3 AML <3 [7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These studies confirmed that the cytotoxic effect is dependent on CD123 expression, as control
ADCs targeting other antigens were significantly less active.[7]

In Vivo Antitumor Activity:
The anti-leukemic activity of IMGN632 has been validated in various AML xenograft models.

Table 3: In Vivo Efficacy of IMGN632 in AML Xenograft Models
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Treatment and

Model Outcome Reference
Dose
EOL-1 subcutaneous 240 mcg/kg (single 8/8 long-term 7]
xenograft dose) complete responses
Molm-13
disseminated Not specified Prolonged survival [7]
xenograft
Kasumi-3
] ) Decreased tumor
disseminated 240 or 800 mcg/kg [7]
burden
xenograft

MV4-11 disseminated

Not specified Prolonged survival [7]
xenograft

These preclinical studies highlight the potent, dose-dependent antitumor activity of IMGN632 in
models of AML with poor prognostic markers.[7]

Clinical Pharmacodynamics

Clinical trials have demonstrated the single-agent activity of IMGN632 in heavily pretreated
patients with relapsed or refractory AML.

Table 4: Clinical Activity of IMGN632 in Relapsed/Refractory AML (at RP2D)

. 95% Confidence
Endpoint Value Reference
Interval

Overall Response

21% 8% - 40% [6]
Rate (ORR)

Complete Remission

17% 6% - 36% [6]
(CR) Rate

These findings have led to further investigation of IMGN632 in combination with other agents,
such as azacitidine and venetoclax, in both relapsed/refractory and newly diagnosed AML.[8]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/336493744_IMGN632_A_CD123-Targeting_Antibody-Drug_Conjugate_ADC_with_a_Novel_DNA-Alkylating_Payload_Is_Highly_Active_and_Prolongs_Survival_in_Acute_Myeloid_Leukemia_AML_Xenograft_Models
https://www.researchgate.net/publication/336493744_IMGN632_A_CD123-Targeting_Antibody-Drug_Conjugate_ADC_with_a_Novel_DNA-Alkylating_Payload_Is_Highly_Active_and_Prolongs_Survival_in_Acute_Myeloid_Leukemia_AML_Xenograft_Models
https://www.researchgate.net/publication/336493744_IMGN632_A_CD123-Targeting_Antibody-Drug_Conjugate_ADC_with_a_Novel_DNA-Alkylating_Payload_Is_Highly_Active_and_Prolongs_Survival_in_Acute_Myeloid_Leukemia_AML_Xenograft_Models
https://www.researchgate.net/publication/336493744_IMGN632_A_CD123-Targeting_Antibody-Drug_Conjugate_ADC_with_a_Novel_DNA-Alkylating_Payload_Is_Highly_Active_and_Prolongs_Survival_in_Acute_Myeloid_Leukemia_AML_Xenograft_Models
https://www.researchgate.net/publication/336493744_IMGN632_A_CD123-Targeting_Antibody-Drug_Conjugate_ADC_with_a_Novel_DNA-Alkylating_Payload_Is_Highly_Active_and_Prolongs_Survival_in_Acute_Myeloid_Leukemia_AML_Xenograft_Models
https://sohoonline.org/SOHO/SOHO/News/Pivekimab%20Sunirine%20Shows%20Promise%20For%20AML%20Trial.aspx
https://sohoonline.org/SOHO/SOHO/News/Pivekimab%20Sunirine%20Shows%20Promise%20For%20AML%20Trial.aspx
https://www.researchgate.net/publication/376167971_Pivekimab_Sunirine_PVEK_IMGN632_a_CD123-Targeting_Antibody-Drug_Conjugate_in_Combination_with_Azacitidine_and_Venetoclax_in_Patients_with_Newly_Diagnosed_Acute_Myeloid_Leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In Vitro Cytotoxicity Assay

A common method to assess the in vitro cytotoxicity of IMGNG632 is the MTT or similar viability
assay.

Protocol Outline:

o Cell Seeding: Plate CD123-positive cancer cell lines (e.g., EOL-1, Molm-13) in 96-well plates
at a predetermined density and allow them to adhere overnight.

e Compound Treatment: Treat the cells with serial dilutions of IMGN632, a non-targeting
control ADC, and vehicle control.

¢ Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified
incubator.

 Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and
incubate as per the manufacturer's instructions.

o Data Acquisition: Measure the absorbance or luminescence using a plate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value by plotting the data using a non-linear regression model.

AML Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for
evaluating the in vivo efficacy of IMGNG632.

Protocol Outline:

o Cell Implantation: Implant human AML cells (from cell lines or patient samples) into
immunodeficient mice (e.g., NSG mice), either subcutaneously or intravenously to establish
disseminated disease.[4]

e Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly. For
disseminated models, monitor disease progression through bioluminescence imaging (if cells
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are luciferase-tagged) or by assessing for signs of disease.

o Drug Administration: Once tumors are established or disease is detectable, administer
IMGNG632 and control agents (e.g., vehicle, non-targeting ADC) intravenously at specified
doses and schedules.[7]

» Efficacy Evaluation: Monitor tumor growth inhibition, survival, and changes in tumor burden
over time.

o Pharmacodynamic Assessment: At the end of the study, tissues can be harvested to assess
target engagement and downstream effects of the drug.

Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Caption: Mechanism of action of IMGN632.
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Caption: Preclinical to clinical development workflow for IMGN632.
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Conclusion

IMGNG632 is a promising CD123-targeting antibody-drug conjugate with a well-defined
mechanism of action and compelling preclinical and clinical activity in hematological
malignancies. Its ability to selectively deliver a potent DNA-alkylating payload to cancer cells
offers a potential therapeutic advantage. The data summarized in this technical guide provide a
solid foundation for further research and development of IMGN632, both as a monotherapy and
in combination with other agents, to improve outcomes for patients with AML, BPDCN, and
other CD123-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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